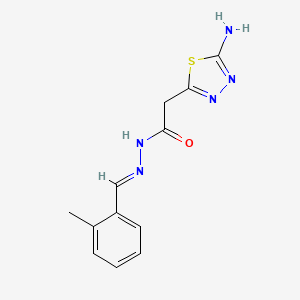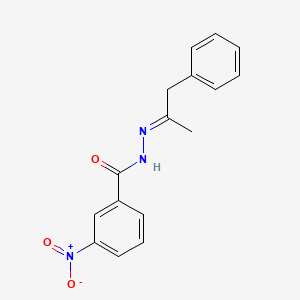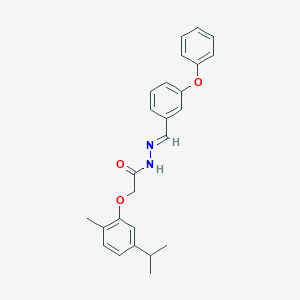
2-(1,3-benzodioxol-5-yl)-N-(3-bromo-4-methoxybenzyl)ethanamine
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-N-(3-bromo-4-methoxybenzyl)ethanamine, commonly known as "2C-B-Br", is a synthetic psychoactive substance belonging to the phenethylamine class of compounds. It is a derivative of the popular recreational drug 2C-B, which is known for its hallucinogenic and empathogenic effects. 2C-B-Br was first synthesized in 2006 by a team of researchers at Purdue University, and since then, it has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2C-B-Br is not fully understood, but it is believed to act on the serotonin system in the brain. Specifically, it is thought to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. By modulating this receptor, 2C-B-Br may produce its psychoactive effects and potential therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-B-Br are similar to those of other phenethylamines, including increased heart rate, blood pressure, and body temperature. It also produces psychedelic effects, such as altered perception, enhanced mood, and changes in thought processes. Additionally, 2C-B-Br has been shown to increase the release of certain neurotransmitters, including serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2C-B-Br in laboratory experiments is its relatively low toxicity profile compared to other psychoactive substances. This makes it a safer option for researchers to use in animal studies and other preclinical research. Additionally, its simple synthesis method and availability make it a viable option for large-scale production. However, one limitation of using 2C-B-Br is its limited research history, as it is a relatively new compound. This means that its long-term effects and potential risks are not fully understood.
Orientations Futures
There are several potential future directions for research on 2C-B-Br. One area of interest is its potential use in the treatment of chronic pain, as it has been shown to have analgesic properties in animal studies. Additionally, further research could explore its effects on the serotonin system and its potential use in the treatment of mood disorders. Finally, future studies could investigate the safety and efficacy of 2C-B-Br in humans, which could lead to its potential use as a therapeutic agent.
Applications De Recherche Scientifique
2C-B-Br has been the subject of several scientific studies, with researchers exploring its potential therapeutic applications in various fields. One study found that the compound has analgesic properties, making it a potential candidate for the treatment of chronic pain. Another study investigated its effects on the central nervous system, showing that it has a lower toxicity profile than other psychoactive substances. Additionally, 2C-B-Br has been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-bromo-4-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-20-15-4-3-13(8-14(15)18)10-19-7-6-12-2-5-16-17(9-12)22-11-21-16/h2-5,8-9,19H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPOKEOUHNXSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(dimethylamino)ethyl 3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B3863220.png)

![N-(2-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3863238.png)

![(2,4-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3863264.png)




![2-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B3863301.png)

![3-[2-(allyloxy)-3,5-diiodophenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3863313.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3863316.png)
![N-benzyl-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3863320.png)